Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring, a hydroxyethyl group, and a difluorophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyethyl Group: This step often involves the reaction of the cyclopentane derivative with an appropriate hydroxyethylating agent under controlled conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions, where a difluorophenyl halide reacts with the hydroxyethylated cyclopentane derivative.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The difluorophenyl group can be reduced under specific conditions to modify its electronic properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Modified difluorophenyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its difluorophenyl group is of particular interest due to its ability to interact with proteins and enzymes, potentially leading to the discovery of new biological activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and pharmacokinetics.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties can be leveraged to create products with specific desired characteristics.
Mechanism of Action
The mechanism of action of Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can form specific interactions with active sites, while the hydroxyethyl group may enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[[2-(3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate
- Methyl 1-[[2-(3,5-dibromophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate
- Methyl 1-[[2-(3,5-dimethylphenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate
Uniqueness
Compared to its analogs, Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence its electronic properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19F2NO3 |
---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO3/c1-21-14(20)15(4-2-3-5-15)18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,13,18-19H,2-5,9H2,1H3 |
InChI Key |
KYMYFJSNOJTYAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)NCC(C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
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